molecular formula C5H6ClN3O2 B3038629 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole CAS No. 87544-76-1

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole

Cat. No.: B3038629
CAS No.: 87544-76-1
M. Wt: 175.57 g/mol
InChI Key: KRTOFWZHDZMSQP-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole is a heterocyclic organic compound that contains both nitrogen and chlorine atoms within its structure

Scientific Research Applications

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can serve as a precursor for the synthesis of more complex organic molecules used in various industrial applications.

Future Directions

Research into the conversion of biomass-derived compounds into useful chemicals is a promising area of study. For example, the conversion of 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran (DMF), a potential liquid fuel, has been reviewed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-2-nitroimidazole. This can be achieved using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar chloromethyl functionality.

    2-chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and has similar chloromethyl and chloro functionalities.

Uniqueness

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chloromethyl group within the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-2-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTOFWZHDZMSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A lithium diisopropylamine solution (prepared from 65 ml of a 2.2 molar solution of butyl lithium in hexane and 14.5 g of diisopropylamine in 150 ml of tetrahydrofuran) was added dropwise at a temperature of -60° C. within 15 minutes to a solution of 22 g of 1-methyl-2-nitroimidazole-5-methanol in 300 ml of tetrahydrofuran and 150 ml of dimethylformamide. The mixture was stirred at -60° C. for 30 minutes and treated with 28 g of p-toluenesulphonyl chloride in 150 ml of tetrahydrofuran. After removing the cooling, warming to room temperature and adding 300 ml of ice/water, the mixture was extracted three times with 300 ml of ethyl acetate each time. The combined extracts were washed with 150 ml of saturated sodium chloride solution and evaporated under reduced pressure. The residue was purified on 800 g of silica gel with ethyl acetate/dichloromethane (1:3, v/v). After a forerun of 1.5 l, the next 1.5 l were collected and evaporated. Recrystallization from 70 ml of toluene yielded 12 g (50%) of 5-(chloromethyl)-1-methyl-2-nitroimidazole, m.p. 100°-101° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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